[2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate
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Overview
Description
[2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate: is a complex organic compound with a molecular formula of C19H32O3 This compound is characterized by its intricate structure, which includes multiple methyl groups and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by cyclization. The initial Diels-Alder reaction uses myrcene and 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting intermediate undergoes further cyclization in the presence of phosphoric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or ethers depending on the substituent.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Industry: The compound is used in the fragrance industry due to its pleasant odor. It is also explored for use in polymer synthesis and as a plasticizer.
Mechanism of Action
The mechanism by which [2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate
- (2E)-3-Methyl-5-[(8aS)-2,5,5,8a-tetramethyl-3-oxo-3,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl]-2-pentenoic acid
Uniqueness: The unique combination of functional groups and the naphthalene core structure distinguishes [2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate from its analogs
Properties
IUPAC Name |
[2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-13(20)12-16-18(5)10-7-9-17(3,4)15(18)8-11-19(16,6)22-14(2)21/h15-16H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHETYBHZFONUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2(CCCC(C2CCC1(C)OC(=O)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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